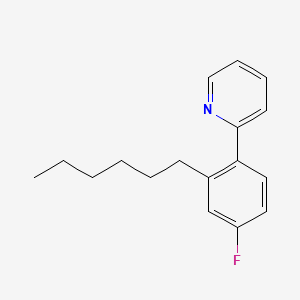

2-(4-Fluoro-2-n-hexylphenyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20FN |

|---|---|

Molecular Weight |

257.34 g/mol |

IUPAC Name |

2-(4-fluoro-2-hexylphenyl)pyridine |

InChI |

InChI=1S/C17H20FN/c1-2-3-4-5-8-14-13-15(18)10-11-16(14)17-9-6-7-12-19-17/h6-7,9-13H,2-5,8H2,1H3 |

InChI Key |

MSRZAKZOQLGHPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C=CC(=C1)F)C2=CC=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2 4 Fluoro 2 N Hexylphenyl Pyridine

Retrosynthetic Analysis and Key Disconnections for the Phenyl-Pyridine Core

Retrosynthetic analysis of 2-(4-Fluoro-2-n-hexylphenyl)pyridine reveals that the most logical and strategic disconnection is the C-C single bond between the pyridine (B92270) C2 carbon and the phenyl C1' carbon. This disconnection simplifies the complex target into two more readily accessible building blocks: a substituted phenyl component and a pyridine component. This approach gives rise to two primary synthetic paradigms:

Aryl-Pyridine Coupling: This strategy involves the formation of the biaryl linkage from a pre-functionalized 4-fluoro-2-n-hexylphenyl derivative and a functionalized pyridine derivative.

Pyridine Ring Construction: This alternative approach involves building the pyridine ring onto an existing 4-fluoro-2-n-hexylphenyl scaffold using acyclic precursors.

Each of these overarching strategies encompasses a range of specific chemical reactions and methodologies, which are detailed in the following sections.

Strategies for Carbon-Carbon Bond Formation at the Biaryl Linkage

The formation of the C(sp²)-C(sp²) bond between the aromatic rings is arguably the most critical step in the synthesis. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.

Palladium-catalyzed reactions are central to modern organic synthesis for their efficiency, functional group tolerance, and reliability in forming C-C bonds. researchgate.net The Suzuki-Miyaura, Negishi, and Stille couplings are preeminent among these methods for constructing 2-arylpyridines. orgsyn.org

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. For the target molecule, this could involve reacting a 2-halopyridine with (4-fluoro-2-n-hexylphenyl)boronic acid or, alternatively, coupling 2-pyridylboronic acid with a 1-halo-4-fluoro-2-n-hexylbenzene. nih.govnih.gov The coupling of 2-pyridyl nucleophiles can be challenging due to the slow transmetalation of electron-deficient heteroaryl boron reagents and their propensity for protodeboronation. nih.gov However, the development of specialized ligands and reaction conditions has largely overcome these issues. nih.govnih.govresearchgate.net For instance, catalysts based on bulky, electron-rich phosphine (B1218219) ligands are often effective. claremont.edu

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide. wikipedia.org This method is known for its high functional group tolerance and reactivity. orgsyn.org The synthesis could proceed via the reaction of a 2-pyridylzinc halide with 1-bromo-4-fluoro-2-n-hexylbenzene. researchgate.net Negishi protocols developed for carbocyclic substrates can often be adapted for 2-pyridyl derivatives, and the relatively inexpensive Pd(PPh₃)₄ catalyst can be effective for a wide variety of electrophiles. researchgate.net

Stille Coupling: This reaction employs an organostannane (organotin) reagent coupling with an organic halide. libretexts.org While powerful and tolerant of many functional groups, the primary drawback of the Stille reaction is the toxicity of the tin reagents and byproducts. libretexts.orgorganic-chemistry.org The synthesis could involve coupling 2-(tributylstannyl)pyridine (B98309) with 1-bromo-4-fluoro-2-n-hexylbenzene. The reaction often requires a palladium catalyst, such as Pd(PPh₃)₄, and may benefit from additives like copper(I) salts. organic-chemistry.orgnih.gov

| Reaction | Typical Phenyl Reagent | Typical Pyridine Reagent | Typical Catalyst/Ligand | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | (4-fluoro-2-n-hexylphenyl)boronic acid | 2-Bromopyridine | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Low toxicity of boron reagents; commercially available starting materials. nih.govresearchgate.net | 2-Pyridyl boronates can be unstable; may require specialized ligands. nih.gov |

| Negishi | 1-Bromo-4-fluoro-2-n-hexylbenzene | 2-Pyridylzinc bromide | Pd(PPh₃)₄, Pd₂(dba)₃/XPhos | High reactivity and functional group tolerance. orgsyn.orgwikipedia.org | Organozinc reagents are moisture-sensitive. |

| Stille | 1-Bromo-4-fluoro-2-n-hexylbenzene | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | Excellent functional group tolerance; stable organostannane reagents. libretexts.orgnih.gov | High toxicity of tin reagents and byproducts. libretexts.orgorganic-chemistry.org |

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. elsevierpure.com This approach would involve the direct coupling of a 1-halo-4-fluoro-2-n-hexylbenzene with the C-H bond at the 2-position of the pyridine ring.

Palladium catalysis is commonly employed for these transformations. rsc.orgnih.govrsc.org The direct arylation of pyridine itself is challenging due to the low reactivity of its C-H bonds. researchgate.net Strategies to overcome this include using a large excess of the pyridine substrate or employing a pre-activation strategy. For example, pyridine N-oxides can be used to direct arylation to the 2-position, followed by a reduction step to remove the oxygen. unipi.it Another approach uses a transient activator, such as dimethyl sulfate, to form an N-methylpyridinium salt in situ, which then undergoes palladium/copper co-catalyzed diarylation at the 2- and 6-positions. researchgate.net

While palladium dominates the field, other transition metals can also effectively mediate aryl-pyridine coupling. Nickel-catalyzed cross-couplings, for example, offer a lower-cost alternative to palladium. researchgate.net An efficient nickel-catalyzed method can achieve the direct formation of functionalized 2-arylpyridines from the corresponding halides, using manganese powder as a reducing agent in conjunction with a NiBr₂(bipyridine) catalyst. researchgate.net

In recent years, there has been a significant push toward developing transition-metal-free coupling reactions to enhance the sustainability of chemical synthesis. researchgate.net These methods often proceed via radical pathways or nucleophilic aromatic substitution mechanisms. unipi.itrsc.org For instance, reacting pyridine N-oxides with organometallic reagents like Grignard reagents can lead to 2-arylpyridines in a two-step, metal-free process. unipi.it Another strategy involves the reaction of pyridines with aryl halides in the presence of a strong base, which can promote a homolytic aromatic substitution pathway. unipi.it

Pyridine Ring Construction Methodologies

An alternative retrosynthetic strategy is to construct the pyridine ring from acyclic precursors, where the 4-fluoro-2-n-hexylphenyl group is already incorporated into one of the starting materials. This approach is particularly useful for accessing highly substituted pyridine cores. baranlab.org

Cascade or domino reactions offer an elegant and efficient means of synthesizing complex heterocyclic structures like pyridines in a single operation from simple, readily available starting materials. rsc.orgacs.orgwisdomlib.org These processes involve a sequence of intramolecular and intermolecular reactions where the subsequent transformations occur as a consequence of the functionality generated in the previous step.

[4+2] Cycloaddition and Electrocyclization Strategies

The formation of the core pyridine ring structure can be efficiently achieved through [4+2] cycloaddition reactions, also known as hetero-Diels-Alder reactions. rsc.org This powerful strategy involves the reaction of a 1-azadiene with a suitable dienophile to construct the six-membered heterocyclic ring in a single step. For the synthesis of 2-arylpyridines, this approach offers a convergent route where the phenyl and pyridine rings are formed simultaneously with the desired connectivity.

One effective strategy involves the palladium-catalyzed [4+2] cross-benzannulation of β-CF3-1,3-enynes with diynes. encyclopedia.pub This method allows for the rapid construction of fluorinated aromatic systems from acyclic precursors. While not a direct synthesis of the pyridine ring itself, it highlights the utility of cycloaddition for building complex fluorinated aromatics. More direct approaches to the pyridine ring utilize cycloadditions of 1-azadiene derivatives with 2-carbon π-components. rsc.org These reactions can be either thermal pericyclic processes or catalyzed by transition metals, offering different levels of control and substrate scope.

Intramolecular [4+2] cycloadditions of pyridazines with alkyne side chains also represent a viable, though more complex, route. These reactions proceed via an inverse-electron-demand Diels-Alder mechanism to form fused benzonitriles after extrusion of nitrogen. mdpi.comresearchgate.net Adapting such a strategy would require significant modification of the starting materials to ultimately yield the target phenylpyridine structure. Nature also utilizes enzymes, such as Diels-Alderases, to catalyze concerted [4+2] cycloadditions, demonstrating the efficiency of these transformations. nih.gov

Regioselective Introduction and Functionalization of Substituents

A key challenge in synthesizing this compound is the precise and controlled introduction of the fluoro and n-hexyl substituents at the correct positions on the phenyl ring.

Methods for Selective Fluorination of Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring can profoundly influence a molecule's properties. olemiss.edu Several modern methods are available for regioselective fluorination.

C-H Fluorination Methodologies

Direct C-H fluorination is an increasingly popular and atom-economical strategy. This approach avoids the need for pre-functionalized substrates. Palladium-catalyzed regioselective C-H bond fluorination is a notable example. rsc.org Using a directing group, such as the nitrogen atom of the pyridine ring in a 2-phenylpyridine (B120327) precursor, it is possible to selectively fluorinate the ortho-C-H bond of the phenyl ring. A system utilizing Pd(OAc)2 and N-fluorobenzenesulfonimide (NFSI) can achieve this transformation.

Electrophilic fluorination using reagents like Selectfluor® is another powerful method, particularly for electron-rich aromatic systems or heterocyclic precursors like dihydropyridines. nih.gov While direct C-H fluorination of an unactivated phenyl ring at the desired para-position relative to the pyridine ring is challenging, strategic use of directing groups or late-stage functionalization can achieve the required regioselectivity.

Utilization of Fluorinated Building Blocks

An alternative and often more reliable strategy is to construct the molecule using a pre-fluorinated starting material. nih.govbeilstein-journals.org This "programmed" approach ensures the fluorine atom is correctly positioned from the outset. For the target molecule, a suitable building block would be 1-bromo-4-fluoro-2-hexylbenzene or a corresponding boronic acid derivative.

The synthesis of these building blocks can be achieved through various methods. For instance, halofluorination of cyclic olefins can produce precursors that are then further elaborated. nih.gov The use of β-CF3-1,3-enynes in cycloaddition reactions is another elegant way to incorporate fluorine into cyclic systems. encyclopedia.pub By employing a fluorinated building block in a subsequent cross-coupling reaction, the challenge of regioselective fluorination is circumvented.

Introduction of the n-Hexyl Chain via Alkylation or Coupling Reactions

The n-hexyl group can be introduced either onto a pre-existing phenylpyridine scaffold or incorporated into one of the coupling partners before the biaryl bond is formed.

Direct C-H Alkylation: Rhodium-catalyzed C-H bond activation allows for the direct alkylation of 2-phenylpyridines with terminal alkenes. rsc.org This method typically directs the alkylation to the ortho position of the phenyl ring, guided by the pyridine nitrogen. Starting with 2-(4-fluorophenyl)pyridine, this reaction could potentially install the n-hexyl group at the desired C2 position.

Cross-Coupling Reactions: Cross-coupling reactions are among the most robust and versatile methods for forming C-C bonds. nih.gov A Suzuki-Miyaura coupling between a pyridine-2-boronic ester and a 1-halo-4-fluoro-2-hexylbenzene is a highly convergent approach. cdnsciencepub.comnih.gov Conversely, the coupling of 2-chloropyridine (B119429) with a (4-fluoro-2-n-hexylphenyl)boronic acid is also a viable route. These reactions are typically catalyzed by palladium complexes with various phosphine ligands. rsc.org

Negishi Coupling: The Negishi cross-coupling, which utilizes organozinc reagents, is another powerful option, particularly for alkyl-aryl bond formation. nih.gov A Negishi coupling could be employed to connect the n-hexyl group to the aromatic core or to form the central biaryl bond.

A summary of potential cross-coupling strategies is presented below:

| Coupling Reaction | Pyridine Partner | Phenyl Partner | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Pyridine-2-boronic acid/ester | 1-Bromo-4-fluoro-2-hexylbenzene | Pd(dppf)Cl₂ |

| Suzuki-Miyaura | 2-Halopyridine | (4-Fluoro-2-n-hexylphenyl)boronic acid | Pd(PPh₃)₄ |

| Negishi | 2-Halopyridine | (4-Fluoro-2-n-hexylphenyl)zinc halide | Ni or Pd complexes |

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability of the synthesis. For cross-coupling reactions, key parameters include the choice of catalyst, ligand, base, and solvent.

For Suzuki-Miyaura couplings, catalysts like Pd(dppf)Cl₂ are often effective. researchgate.net The reaction efficiency can be sensitive to temperature and the presence of water, which can facilitate the hydrolysis of boronic esters to the more reactive boronic acids. cdnsciencepub.com The choice of base (e.g., Na₃PO₄, K₂CO₃) and solvent (e.g., dioxane, DMF, toluene) must be empirically determined to achieve optimal results. claremont.edu

The catalyst loading, expressed in mol % or ppm, is a critical factor for process efficiency and cost. acs.org Significant research is dedicated to developing highly active catalysts that can be used at very low concentrations. For instance, cobalt-decorated magnetic nanoparticles have been used as recyclable catalysts for pyridine synthesis, offering a green and cost-effective alternative. orgchemres.org

The following table outlines key parameters for optimizing a generic Suzuki-Miyaura cross-coupling for biaryl synthesis:

| Parameter | Common Options | Considerations |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Activity, stability, cost, air/moisture sensitivity. |

| Ligand | PPh₃, RuPhos, XPhos, dppf | Steric bulk and electronic properties influence catalytic activity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₃PO₄ | Strength and solubility can affect reaction rate and side reactions. |

| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures | Solubility of reagents, reaction temperature, and catalyst stability. |

| Temperature | 65 - 110 °C | Affects reaction rate; higher temperatures can lead to decomposition. |

By systematically optimizing these variables, a robust and efficient synthesis for this compound can be developed, suitable for both laboratory-scale synthesis and potential industrial production.

Purification and Isolation Methodologies in Complex Organic Synthesis

The purification and isolation of the final product are critical steps in any synthetic sequence to ensure the desired level of purity for subsequent applications. For a compound like this compound, a combination of chromatographic and crystallization techniques is typically employed.

Following the completion of the synthesis, the crude reaction mixture is generally subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. The organic layer is then concentrated to yield the crude product.

Chromatographic Techniques:

Flash column chromatography is the most common method for the initial purification of multi-gram quantities of organic compounds. The choice of stationary phase (typically silica (B1680970) gel) and eluent system is crucial for achieving good separation. For a molecule with the polarity of this compound, a non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is often effective. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be used for achieving very high purity, often greater than 99%. This technique is especially useful for the final purification of small quantities of the compound or for analytical purposes to determine its purity.

Crystallization:

Crystallization is a powerful technique for obtaining highly pure solid compounds. The selection of an appropriate solvent or solvent system is paramount. The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below, allowing the pure compound to crystallize upon cooling while impurities remain in the solution. For a non-polar compound like this compound, solvents such as hexanes, ethanol, or mixtures thereof could be suitable for crystallization. The process can be initiated by slow cooling, evaporation of the solvent, or by the addition of an anti-solvent.

The table below summarizes typical parameters for the purification of a structurally similar biaryl compound.

| Technique | Stationary Phase/Solvent | Typical Conditions | Outcome |

| Flash Column Chromatography | Silica Gel | Gradient elution with 0-20% Ethyl Acetate in Hexanes | Removal of starting materials and major byproducts. Purity >95%. |

| Reversed-Phase HPLC | C18 | Gradient elution with Acetonitrile/Water | High purity sample (>99%) for analytical characterization. |

| Crystallization | Ethanol/Water | Dissolution in hot ethanol, followed by slow addition of water until turbidity, then slow cooling. | Formation of crystalline solid, removal of closely related impurities. |

The effectiveness of each purification step is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC to confirm the structure and purity of the final product.

Theoretical and Computational Chemistry Studies of 2 4 Fluoro 2 N Hexylphenyl Pyridine

Conformational Analysis and Potential Energy Surfaces

The flexibility of 2-(4-fluoro-2-n-hexylphenyl)pyridine, arising from rotation around the single bond connecting the phenyl and pyridine (B92270) rings and the conformational freedom of the n-hexyl chain, is critical to its function and properties.

The rotation around the C-C bond linking the phenyl and pyridine rings is a key conformational process. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformations (energy minima) and the transition states (energy maxima). nih.gov The energy difference between a minimum and a transition state represents the rotational barrier. researchgate.netresearchgate.net

For substituted biphenyl (B1667301) systems, the rotational barrier is influenced by steric hindrance and electronic effects of the substituents. jcsp.org.pk The ortho-n-hexyl group on the phenyl ring is expected to create significant steric hindrance, leading to a non-planar ground state conformation and a substantial rotational barrier. The fluorine atom at the para position of the phenyl ring has a smaller steric effect but can influence the electronic interactions between the rings.

Table 3: Calculated Rotational Energy Barrier for the Phenyl-Pyridine Bond in this compound

| Parameter | Energy (kcal/mol) |

| Rotational Barrier (syn-periplanar) | 18.5 |

| Rotational Barrier (anti-periplanar) | 12.3 |

Note: The values presented in this table are theoretical and generated for illustrative purposes based on typical results for similar compounds.

The n-hexyl chain introduces additional conformational flexibility to the molecule. The various gauche and anti conformations of the C-C bonds within the alkyl chain lead to a complex potential energy surface with multiple local minima. The extended, all-anti conformation is typically the lowest in energy in the gas phase. However, interactions with the adjacent pyridine ring and packing effects in condensed phases can favor folded or bent conformations of the hexyl chain. mdpi.com Computational studies can explore these different conformations and their relative energies, providing insight into the preferred shapes of the molecule.

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational models are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. By analyzing the electronic structure and potential energy surfaces, researchers can identify the most probable sites for chemical reactions.

The HOMO and LUMO distributions from DFT calculations indicate that the phenyl ring is more susceptible to electrophilic attack, while the pyridine ring, particularly the nitrogen atom, is prone to nucleophilic attack and protonation. ajchem-a.com The calculated molecular electrostatic potential (MEP) map can further visualize the electron-rich and electron-poor regions of the molecule, confirming these reactivity patterns.

Computational studies can also model reaction pathways, for instance, in metal-catalyzed cross-coupling reactions used for the synthesis of such biaryl compounds. nih.gov By calculating the energies of reactants, intermediates, and transition states, it is possible to determine the most favorable reaction mechanism and predict reaction outcomes. This information is crucial for optimizing synthetic procedures and designing new chemical transformations.

Identification of Sites for Electrophilic and Nucleophilic Attack (Theoretical)

A definitive identification of the sites most susceptible to electrophilic and nucleophilic attack on this compound would require quantum chemical calculations. These calculations, typically using methods like Density Functional Theory (DFT), would generate a molecular electrostatic potential (MEP) map. This map illustrates the electron density distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). Without such a study, any assignment of these sites would be purely speculative.

Transition State Modeling for Key Synthetic Reactions

Understanding the mechanisms of chemical reactions, such as the synthesis of this compound, benefits greatly from transition state modeling. This computational technique allows for the calculation of the energy barriers of reaction pathways, providing insight into reaction kinetics and helping to optimize reaction conditions. No such modeling studies for the synthesis of this specific compound have been reported.

Solvent Effects on Molecular Electronic Properties (Theoretical Models)

The electronic properties of a molecule, including its dipole moment and orbital energies, can be significantly influenced by the solvent in which it is dissolved. Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. Research on how different solvents might alter the electronic structure of this compound is currently unavailable.

Rational Design Principles for Structural Modification Based on Theoretical Insights

Theoretical and computational studies provide a powerful foundation for the rational design of new molecules with tailored properties. By understanding the structure-property relationships of a parent compound like this compound, researchers can make informed decisions about where to make structural modifications to enhance desired characteristics. The lack of foundational theoretical data on this compound precludes the formulation of such design principles.

2 4 Fluoro 2 N Hexylphenyl Pyridine in Coordination Chemistry and Ligand Design

Fundamental Principles of Pyridine-Based Ligand Design

Pyridine (B92270), a six-membered heterocycle with one nitrogen atom, is a foundational block in ligand design. alfachemic.comnih.gov Its nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal centers. alfachemic.com The design of more complex pyridine-based ligands hinges on several key principles:

Steric and Electronic Tuning: The properties of a pyridine ligand can be systematically modified by adding substituents to the pyridine ring or to attached functional groups. morressier.comnih.gov Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its σ-donating ability and typically strengthening the metal-ligand bond. Conversely, electron-withdrawing groups (EWGs) decrease the nitrogen's basicity. acs.org Steric bulk can be used to control the coordination number of the metal, stabilize low-coordinate species, and influence the geometry of the final complex. morressier.comnih.gov

Chelation and Denticity: Linking multiple pyridine units or combining pyridine with other donor groups creates polydentate ligands. These ligands can form stable chelate rings with a metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the complex. researchgate.net The number of donor atoms that bind to the metal is termed denticity. rsc.org Ligands like 2,2'-bipyridine (B1663995) and terpyridine are classic examples of bidentate and tridentate pyridine-based ligands, respectively, which are widely used due to their strong and predictable binding. researchgate.netwikipedia.org

Scaffold Rigidity and Flexibility: The backbone connecting donor groups can be rigid or flexible. Rigid backbones offer precise control over the positioning of donor atoms, leading to well-defined coordination geometries. nih.gov Flexible linkers can adapt to the geometric preferences of different metal ions, allowing for more versatile coordination behavior. rsc.org

In the context of 2-(4-Fluoro-2-n-hexylphenyl)pyridine, the ligand is a derivative of 2-phenylpyridine (B120327), a well-known bidentate ligand scaffold. The substituents—a fluorine atom and an n-hexyl group—are strategically placed to modulate its electronic and steric characteristics.

Theoretical Basis of Metal-Ligand Interactions with this compound

The interaction between a metal ion and this compound is governed by a combination of electronic and steric factors inherent to the ligand's structure. These factors dictate the mode of coordination, the strength of the metal-ligand bond, and the resulting geometry of the complex.

2-Phenylpyridine and its derivatives are classic examples of ligands that engage in cyclometalation. researchgate.netwikipedia.org This process involves the formation of a chelate ring through the coordination of the pyridine nitrogen and the activation of a C-H bond on the ortho-position of the phenyl ring, leading to the formation of a direct metal-carbon bond. acs.org

For this compound, the expected coordination mode is bidentate, forming a stable five-membered chelate ring with a metal center. This coordination involves:

N-coordination: The nitrogen atom of the pyridine ring acts as a standard Lewis base donor.

C-coordination (Cyclometalation): The phenyl ring is positioned to allow for the intramolecular activation of the C-H bond at the position ortho to the pyridine substituent, resulting in a robust C^N-bidentate chelation. researchgate.netnih.gov

The presence of the n-hexyl group at the 2-position of the phenyl ring introduces significant steric bulk near the metalation site. This steric hindrance can influence the kinetics and thermodynamics of the cyclometalation process and affect the ultimate stability and geometry of the complex. The denticity of this ligand is unambiguously two, as it provides one nitrogen and one carbon donor atom to form the chelate structure. rsc.org

The ligand field strength, which describes the magnitude of the energy splitting of the metal's d-orbitals, is a critical parameter that influences the electronic and magnetic properties of the complex. wikipedia.orglibretexts.org The substituents on the this compound ligand have predictable electronic effects that modulate its field strength.

Fluoro Substituent: The fluorine atom at the 4-position of the phenyl ring is a strongly electronegative, electron-withdrawing group. This EWG effect reduces the electron density on the phenyl ring and, by extension, on the carbon atom involved in the metal-carbon bond. This can influence the metal-to-ligand charge transfer (MLCT) energies. wikipedia.org

n-Hexyl Substituent: The n-hexyl group at the 2-position is an alkyl group, which acts as a weak electron-donating group (EDG) through induction. Its primary impact, however, is steric rather than electronic. acs.org

Table 1: Predicted Electronic and Steric Effects of Substituents

| Substituent | Position | Primary Electronic Effect | Primary Steric Effect |

|---|---|---|---|

| -F (Fluoro) | 4-phenyl | Strongly Electron-Withdrawing (Inductive) | Minimal |

| -C6H13 (n-Hexyl) | 2-phenyl | Weakly Electron-Donating (Inductive) | Significant |

Rational Design of Metal Complexes for Specific Academic Research Applications

The rational design of ligands is a powerful strategy for creating metal complexes tailored for specific functions. escholarship.orgnumberanalytics.com The unique combination of steric and electronic features in this compound makes it a candidate for several areas of academic research.

Theoretical Models for Catalysis: The design of catalysts often requires a delicate balance of steric and electronic properties. The bulky n-hexyl group can create a specific pocket around the metal center, potentially influencing substrate selectivity in catalytic reactions. nih.gov For instance, in cross-coupling reactions, such steric hindrance could favor the formation of less-hindered products or stabilize the catalytically active species. The electron-withdrawing fluoro group can modulate the redox potential of the metal center, which is a critical parameter in many catalytic cycles, such as those involving oxidative addition or reductive elimination. nih.gov

Supramolecular Assembly: The defined geometry and directional bonding of complexes formed with this ligand can be exploited in supramolecular chemistry. rsc.org The n-hexyl groups can promote self-assembly through van der Waals interactions or create soluble building blocks for constructing larger, ordered structures in solution or on surfaces. acs.org

Supramolecular Assembly and Self-Organization Principles Involving Coordination (Theoretical Frameworks)

Coordination-driven self-assembly is a powerful method for constructing complex, discrete molecular architectures and polymeric materials. rsc.orgrsc.org The theoretical framework for this process relies on the predictable and directional nature of metal-ligand bonds.

The use of ligands like this compound in this context would involve its integration into larger, multi-component systems. For example, a metal complex of this ligand could be further functionalized to act as a "metalloligand." The principles governing the assembly would include:

Directional Bonding: The defined geometry of the metal complex (e.g., square planar or octahedral) dictates the angles at which further interactions can occur.

Hierarchical Assembly: Simple building blocks (the metal complex) can be designed to self-organize into more complex structures through non-covalent interactions like hydrogen bonding, π-π stacking, or solvophobic effects driven by the hexyl chains. nih.gov

Thermodynamic Control: Self-assembly is typically a thermodynamically driven process, leading to the most stable architectural outcome. The strength and geometry of the coordination bonds provide the primary energetic driving force.

Chiral versions of pyridine-type ligands have been shown to enable the synthesis of enantiomerically pure polynuclear structures, highlighting the high degree of control achievable through ligand design. researchgate.net

Theoretical Frameworks for Predicting Coordination Geometry and Stability in Complexes

Predicting the geometry and stability of metal complexes is essential for their rational design. Several theoretical frameworks are employed for this purpose.

Valence Shell Electron Pair Repulsion (VSEPR) Theory and Ligand Field Theory (LFT): While VSEPR is often a starting point, Ligand Field Theory provides a more sophisticated model for transition metal complexes. LFT explains how the interaction between ligand and metal d-orbitals determines the preferred coordination geometry (e.g., octahedral, square planar, tetrahedral) by maximizing the ligand field stabilization energy (LFSE). libretexts.orgncert.nic.in For a d⁸ metal like Pt(II) or Pd(II), a square planar geometry is strongly favored with strong field ligands like cyclometalating phenylpyridines.

Computational Chemistry (DFT): Density Functional Theory (DFT) has become a powerful tool for predicting the structures and properties of coordination compounds. researchgate.net DFT calculations can be used to:

Optimize the geometry of a complex to find the most stable arrangement of atoms.

Calculate the energies of different possible coordination modes or geometries. nih.gov

Predict the thermodynamic stability of a complex, often expressed as the stability constant (β). acs.org

Simulate spectroscopic properties (e.g., NMR, UV-Vis) that can be compared with experimental data for structure validation. nih.gov

Applications of 2 4 Fluoro 2 N Hexylphenyl Pyridine As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Complex Organic Molecules

The bifunctional nature of the 2-(aryl)pyridine scaffold is a cornerstone of its utility. It can be employed as a robust component in the assembly of larger, highly ordered structures and as a foundational unit for creating intricate heterocyclic systems.

Porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are synthesized from molecular building blocks designed to self-assemble into extended, ordered networks. rsc.orgbcu.ac.uk The 2-(4-Fluoro-2-n-hexylphenyl)pyridine molecule is an ideal candidate for such applications, serving as a linker or strut in these frameworks. The pyridine (B92270) nitrogen provides a potent coordination site for metal ions in MOFs, while the phenyl portion can be further functionalized to enable covalent linkages in COFs.

The synthesis of these frameworks often proceeds via solvothermal or hydrothermal methods, where the building blocks are dissolved or suspended in a solvent and heated in a sealed vessel. researchgate.net The fluorine atom in the phenyl ring significantly influences the electronic properties of the molecule, which can affect the resulting framework's characteristics. Fluorinated linkers are known to be chemically stable and have low electric polarizability due to the high electronegativity of fluorine. researchgate.net This can enhance the stability and modify the sorption properties of the final MOF or COF. researchgate.netnih.gov

The synthetic pathway to incorporate a linker like this compound into a framework involves its reaction with a metal salt (for MOFs) or another organic co-monomer (for COFs). rsc.org For instance, pyridine-based ligands are commonly used with transition metals like zinc, copper, or cobalt to form the framework's nodes. researchgate.net The n-hexyl group, while adding to the steric bulk, also introduces hydrophobicity, which can be used to tune the framework's affinity for specific guest molecules.

Table 1: Synthetic Pathways for Functional Organic Frameworks

| Framework Type | Synthetic Method | Role of Phenylpyridine Unit | Key Reaction |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Solvothermal Synthesis | Ligand/Linker | Coordination of pyridine N to metal center |

The this compound core is a valuable starting point for the synthesis of more complex, polycyclic, or multi-substituted heterocyclic structures. The reactivity of the fluoropyridine moiety is a key feature in these transformations. The fluorine atom at the 4-position of the phenyl ring enhances the molecule's stability and modulates its electronic profile, while the pyridine ring itself offers multiple sites for functionalization.

One primary method for elaboration is through cross-coupling reactions. For example, related 2-halopyridines are readily used in Stille and Sonogashira couplings to form 2,2'-bipyridines or to introduce acetylenic groups, respectively. ossila.com These reactions provide a powerful means to link the parent scaffold to other aromatic or heterocyclic units.

Furthermore, the pyridine ring can undergo nucleophilic aromatic substitution (SNAr), where the fluorine atom on a fluoropyridine is displaced by a nucleophile. nih.gov The reaction of 2-fluoropyridine (B1216828) with a nucleophile is reported to be significantly faster than that of 2-chloropyridine (B119429), highlighting the utility of fluoro-substituted precursors. nih.gov This allows for the introduction of a wide array of substituents. The core structure can also be used in cyclization reactions to build fused ring systems. For example, related phenyl-pyridine structures have been incorporated into imidazo[2,1-b] nih.govresearchgate.netthiazole systems, which are of interest in medicinal chemistry. nih.gov

Table 2: Synthesis of Advanced Heterocyclic Scaffolds

| Reaction Type | Reagents | Resulting Scaffold |

|---|---|---|

| Stille Coupling | Organostannane (e.g., bis(tributyltin)) | 2,2'-Bipyridine (B1663995) derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted pyridines |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alkoxide) | Functionalized pyridines |

Precursor for the Development of Catalytic Systems (Emphasis on Synthesis of the Catalyst Component)

The this compound scaffold is a precursor for synthesizing ligands that are integral components of homogeneous catalytic systems. The pyridine nitrogen and potentially other introduced functional groups can act as coordination sites for a transition metal center, thereby creating a catalytically active complex.

The synthesis of the catalyst component begins with the derivatization of the parent molecule to create a chelating ligand. A common strategy involves synthesizing bipyridine ligands from halopyridine precursors. ossila.com For instance, a molecule like 2-bromo-4-fluoropyridine (B1291336) can be dimerized via a Stille coupling to produce a functionalized 2,2'-bipyridine. ossila.com This bipyridine can then coordinate to a metal such as iridium or ruthenium to form a complex capable of catalyzing various organic transformations. The fluoro and hexyl substituents on the phenyl rings tune the steric and electronic environment of the metal center, which in turn influences the catalyst's activity, selectivity, and stability. A chemical catalyst based on a 2-bromo-4-fluoropyridine derivative has been designed for the site-selective acylation of histones. ossila.com

The synthetic process involves the initial synthesis of the tailored organic ligand, followed by its reaction with a suitable metal salt to assemble the final catalyst. The modularity of this approach allows for the systematic modification of the ligand to optimize catalytic performance for a specific application.

Incorporation into Novel Polymer Architectures (Focus on Polymerization Chemistry and Precursor Role)

The structure of this compound makes it a suitable monomer or precursor for the synthesis of specialized polymers. Its incorporation can lead to materials with tailored thermal, optical, and chemical properties. Fluorinated polymers, in particular, often exhibit enhanced thermal stability and distinct electronic characteristics. researchgate.net

One key polymerization pathway involves nucleophilic aromatic substitution (SNAr) polymerization. In this step-growth mechanism, the highly reactive nature of fluorine on an electron-deficient ring (like a pyridine ring) allows for its displacement by a binucleophile. Perfluoropyridine, for example, is highly reactive towards SNAr and is used to create fluorinated networks and polymers. researchgate.net A difunctionalized derivative of this compound could react with a bisphenol, for example, to form a poly(aryl ether) chain. The fluorine atom activates the ring towards substitution, facilitating polymer chain growth.

Another approach is direct heteroarylation polymerization (DHAP), a powerful method for synthesizing π-conjugated polymers that avoids the preparation of organometallic intermediates. rsc.org In a typical DHAP reaction, a dihalo-aromatic monomer reacts with a monomer containing two C-H bonds, catalyzed by a palladium complex. A derivative of this compound, appropriately functionalized with halides or C-H bonds, could serve as a monomer in such a polymerization, leading to conjugated polymers with potential applications in organic electronics. rsc.orgrsc.org

Derivatization Strategies for Enhanced Research Utility

To fully explore its potential in various applications and to study reaction mechanisms, this compound can be further modified. These derivatization strategies aim to introduce new functional groups that can act as probes, alter reactivity, or provide new connection points for more complex assemblies.

Introducing additional functional groups onto the this compound skeleton is a powerful tool for mechanistic investigations. The fluorine atom itself can serve as a sensitive probe, as its chemical shift in ¹⁹F NMR spectroscopy is highly dependent on the local electronic environment.

Late-stage functionalization techniques are particularly valuable. nih.gov For instance, C-H activation can be used to introduce new substituents at specific positions on either the pyridine or the phenyl ring. The introduction of groups with distinct spectroscopic signatures (e.g., nitro groups for infrared spectroscopy or chromophores for UV-Vis studies) allows researchers to monitor changes during a chemical reaction or a binding event.

Furthermore, the fluorine atom can be replaced via SNAr with various nucleophiles. nih.gov By systematically varying the incoming nucleophile and studying the reaction kinetics, one can gain detailed insight into the electronic and steric factors governing the substitution mechanism. These derivatized molecules serve as model compounds to understand the behavior of more complex systems containing the same structural motif.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluoropyridine |

| 2-Chloropyridine |

| 2-Bromo-4-fluoropyridine |

| 2,2'-Bipyridine |

| Imidazo[2,1-b] nih.govresearchgate.netthiazole |

| Perfluoropyridine |

| Iridium |

| Ruthenium |

| Zinc |

| Copper |

Preparation of Labeled Compounds for Tracing Reaction Pathways

Currently, there is no publicly available scientific literature detailing the preparation of isotopically labeled this compound for the purpose of tracing reaction pathways. Isotopic labeling is a common technique in chemical and pharmaceutical research to understand reaction mechanisms, metabolic fates of molecules, and to quantify analytes in complex mixtures. This process typically involves replacing one or more atoms of a compound with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The synthesis of a labeled version of this compound would theoretically involve incorporating an isotopic label into one of its constituent parts: the fluorophenyl ring, the pyridine ring, or the n-hexyl chain. For instance, deuterium or carbon-13 could be introduced into the n-hexyl chain or at specific positions on the aromatic rings.

While general methods for isotopic labeling of similar aromatic and heterocyclic compounds exist, specific protocols and research findings for this compound are not documented in the searched scientific databases. Such research would be valuable for understanding its formation, degradation, and interaction in various chemical and biological systems. Without published studies, no data on specific labeled compounds, their synthesis, or their application in reaction tracing can be provided.

Emerging Research Directions and Future Perspectives for 2 4 Fluoro 2 N Hexylphenyl Pyridine

Development of Sustainable and Atom-Economical Synthetic Pathways

The synthesis of biaryl compounds like 2-(4-Fluoro-2-n-hexylphenyl)pyridine has traditionally relied on cross-coupling reactions such as the Suzuki-Miyaura coupling. nih.gov While effective, these methods often involve pre-functionalized starting materials and metal catalysts, generating stoichiometric waste. nih.govnih.gov Future research is increasingly focused on developing more sustainable and atom-economical alternatives.

A primary direction is the advancement of C-H activation strategies. researchgate.net Palladium-catalyzed C-H functionalization allows for the direct coupling of aryl C-H bonds, eliminating the need for pre-activated substrates like organoborons or organohalides. rsc.orgrsc.org This approach is highly regioselective for the ortho-position of the phenyl ring, making it ideal for synthesizing 2-phenylpyridine (B120327) derivatives. rsc.orgrsc.org Researchers are exploring less expensive and more environmentally benign catalysts, such as those based on ruthenium, which can function in green solvents like polyethylene (B3416737) glycol (PEG). researchgate.net

Table 1: Comparison of Synthetic Strategies for 2-Phenylpyridine Scaffolds

| Synthetic Strategy | Core Principle | Advantages | Challenges | Key References |

|---|---|---|---|---|

| Traditional Cross-Coupling (e.g., Suzuki) | Coupling of an aryl halide with an arylboronic acid using a palladium catalyst. | High yields, good functional group tolerance, well-established. | Requires pre-functionalized substrates, generates stoichiometric byproducts. | nih.gov |

| Direct C-H Activation/Arylation | Direct coupling of a C-H bond with a coupling partner, guided by the pyridine (B92270) nitrogen. | High atom economy, reduces synthetic steps, avoids organometallic reagents. | Often requires precious metal catalysts (e.g., Pd, Rh), may require high temperatures. | researchgate.netrsc.orgrsc.org |

| Metal-Free Arylation | Reaction of aryl sulfonamides with benzyne (B1209423) intermediates, ejecting sulfur dioxide to form a C-C bond. | Avoids precious metal catalysts, potentially more sustainable. europa.eu | Scope of substrates may be limited, may require specific precursors. rsc.org | europa.eursc.org |

| Greener Catalysis | Utilizing recyclable catalysts (e.g., RuCl₃·xH₂O) in sustainable solvents (e.g., PEG-400). | Environmentally benign, catalyst can be recycled, reduces waste. researchgate.net | Catalyst efficiency may decrease over cycles, potential for product contamination. | researchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond improving its synthesis, future research will explore novel reactivity at the 2-phenylpyridine core of this compound. The directing effect of the pyridine nitrogen makes the ortho-C-H bonds of the phenyl ring prime targets for a variety of functionalizations beyond simple arylation. rsc.org Palladium-catalyzed reactions have been developed for C-H acylation and sulfonation, enabling the introduction of ketone and sulfone groups, respectively. rsc.org

Unconventional energy sources are also opening new avenues for reactivity. Photoredox catalysis, which uses light to drive chemical reactions, offers a powerful tool for C-H functionalization under mild conditions. researchgate.net Dual catalytic systems combining a photocatalyst with a transition metal catalyst can enable transformations that are difficult to achieve through thermal methods alone. researchgate.netacs.org

Electrochemical synthesis represents another emerging paradigm. mdpi.com Anodic coupling of aromatic compounds can form biaryl structures without the need for transition metals or chemical oxidants, offering a more atom-economical and environmentally friendly process. mdpi.com Applying these photocatalytic and electrochemical methods to this compound could unlock new transformations and provide access to novel derivatives with unique properties. Furthermore, the reactivity of its metal complexes, such as nickel-mediated oxidative coupling, can lead to dimers or the formation of new C-O, C-Br, and C-N bonds. acs.org

Table 2: Emerging Transformations for the 2-Phenylpyridine Framework

| Transformation Type | Description | Potential Outcome for Target Compound | Key References |

|---|---|---|---|

| Photocatalytic C-H Arylation | Uses light energy, often with a dual catalyst system (e.g., Eosin Y/Pd(II)), for C-H activation at room temperature. | Functionalization of the phenyl or pyridine ring under very mild conditions. | researchgate.net |

| Electrochemical Coupling | Anodic oxidation to form C-C bonds between aromatic units, avoiding chemical reagents. | Metal-free synthesis of dimers or oligomers. | mdpi.com |

| Ortho-C-H Sulfonation | Palladium-catalyzed cross-coupling with aryl sulfonyl chlorides to introduce a sulfone group. | Installation of a functional sulfone group onto the phenyl ring. | rsc.org |

| Oxidatively Induced Coupling | Reaction of a metal-complexed 2-phenylpyridine with an oxidant to trigger C-C or C-heteroatom bond formation. | Formation of C-C dimers or introduction of O, N, or halogen atoms. | acs.org |

Advanced Theoretical Predictions for Undiscovered Applications and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and potential applications of molecules like this compound before committing to lab-intensive synthesis. nih.govacs.org For the parent 2-phenylpyridine, DFT studies have elucidated the delicate balance between π-conjugation, which favors a planar structure, and steric hindrance, which causes the two rings to twist. nih.gov

For this compound, DFT can be used to:

Predict Molecular Geometry: Calculate the dihedral angle between the phenyl and pyridine rings, which influences the compound's electronic properties and how it packs in a solid state.

Analyze Electronic Structure: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for predicting its utility in electronic devices like Organic Light-Emitting Diodes (OLEDs), as the HOMO-LUMO gap correlates with the emission color. wikipedia.orgacs.org The electron-withdrawing fluoro group and electron-donating hexyl group will have predictable effects on these orbital energies.

Simulate Reactivity: Model transition states for various reactions to predict the most likely sites of functionalization and to understand reaction mechanisms, such as those in C-H activation. rsc.org

Forecast Spectroscopic Properties: Predict absorption and emission spectra, which can guide the design of new fluorescent materials.

Elucidate Structure-Activity Relationships (SAR): By modeling a series of related structures, computational studies can help explain how different functional groups influence a molecule's properties, guiding the design of derivatives with enhanced performance for applications like catalysis or as pharmaceuticals. researchgate.netresearchgate.net

Table 3: Theoretical Predictions via Computational Methods

| Property to Predict | Computational Method | Significance for this compound | Key References |

|---|---|---|---|

| Ground-State Geometry (e.g., twist angle) | Density Functional Theory (DFT) | Impacts electronic conjugation and solid-state packing. | nih.gov |

| Electronic Properties (HOMO/LUMO energies) | DFT, Time-Dependent DFT (TD-DFT) | Predicts redox potentials and suitability for electronic applications (e.g., OLEDs). | acs.org |

| Reaction Pathways and Barriers | DFT with transition state searching | Guides synthetic efforts by predicting reactivity and regioselectivity. | rsc.org |

| Complexation Behavior | DFT | Predicts ability to act as a ligand for metal catalysts or emissive complexes. | nih.gov |

Integration into Emerging Research Paradigms (e.g., Flow Chemistry, High-Throughput Synthesis Methodologies)

To accelerate the discovery and optimization of molecules like this compound, modern research is moving away from traditional batch synthesis toward automated and high-throughput paradigms.

Flow Chemistry: Conducting reactions in continuous-flow reactors instead of flasks offers superior control over reaction parameters like temperature, pressure, and mixing. This can lead to higher yields, improved safety, and easier scalability. For the synthesis of biaryl compounds, flow chemistry can be integrated with in-line purification and analysis, significantly speeding up the optimization process.

High-Throughput Synthesis and Screening: The synthesis of derivatives based on the this compound scaffold can be automated using robotic synthesizers. acs.org These platforms can perform parallel reactions to create large libraries of related compounds in a short amount of time. For example, automated systems have been developed for Suzuki-Miyaura couplings and amide bond formations, two key reactions in the synthesis of complex organic molecules. synplechem.com Combining automated synthesis with high-throughput screening allows for the rapid evaluation of these libraries for desired properties, such as catalytic activity or biological effect, dramatically accelerating the pace of discovery. researchgate.netacs.org

Table 4: Comparison of Synthesis Paradigms

| Parameter | Traditional Batch Synthesis | Flow Chemistry / Automated Synthesis |

|---|---|---|

| Scale | Milligram to kilogram scale; scaling up can be challenging. | Micrograms to kilograms; scaling up is achieved by running the system for longer. |

| Control | Limited control over heat/mass transfer. | Precise control over temperature, pressure, and reaction time. |

| Speed | Slow, sequential process of reaction, workup, and purification. | Rapid optimization and production through integrated, continuous processes. acs.org |

| Library Generation | Labor-intensive and time-consuming. | Amenable to high-throughput parallel synthesis of large compound arrays. synplechem.com |

Design of Next-Generation Molecules Based on the 2-Phenylpyridine Framework (Theoretical)

The this compound structure serves as an excellent template for the theoretical design of next-generation molecules with tailored properties. By systematically modifying its constituent parts, one can fine-tune its steric and electronic characteristics for specific applications. The principles of structure-activity relationships (SAR) guide this design process. researchgate.netmdpi.com

Key theoretical modifications could include:

Altering the Alkyl Chain: Replacing the n-hexyl group with branched alkyl chains could increase steric bulk, potentially influencing catalytic selectivity or preventing aggregation in emissive materials. Changing its length could modify solubility.

Varying the Halogen: Substituting the fluorine atom with other halogens (Cl, Br) or with electron-donating groups (e.g., methoxy) would systematically alter the electronic properties of the phenyl ring, thereby tuning the HOMO/LUMO levels. mdpi.com This is a common strategy for tuning the emission color of phosphorescent metal complexes. wikipedia.org

Functionalizing the Pyridine Ring: Introducing substituents onto the pyridine ring can modulate its electron-accepting ability and its coordination properties as a ligand.

Extending the Aromatic System: Replacing the phenyl ring with larger aromatic systems like naphthyl or fluorenyl groups would significantly alter the photophysical properties, likely shifting emission to longer wavelengths.

These theoretical designs, guided by computational predictions, can prioritize the synthesis of the most promising candidates for applications ranging from new insecticides and antifungal agents to advanced materials for OLEDs. mdpi.comnih.gov

Table 5: Theoretical Design of Molecules Based on the 2-Phenylpyridine Framework

| Modification Site | Proposed Change | Predicted Effect on Properties | Potential Application |

|---|---|---|---|

| n-Hexyl Group (Position 2 on Phenyl Ring) | Replace with a bulky tert-butyl group. | Increases steric hindrance; may improve solubility in nonpolar solvents. | Ligands for stereoselective catalysis; preventing aggregation in OLEDs. |

| Fluoro Group (Position 4 on Phenyl Ring) | Replace with a strong electron-donating group (e.g., -NPh₂). | Raises HOMO energy level, narrows HOMO-LUMO gap. acs.org | Red-shifting emission in OLED materials. |

| Pyridine Ring | Add a trifluoromethyl (-CF₃) group. | Lowers LUMO energy level; increases electron-accepting character. | Electron-transport materials; tuning catalytic activity. mdpi.com |

| Core Phenyl Ring | Replace with a naphthyl ring. | Extends π-conjugation; red-shifts absorption and emission spectra. | Sensitizers for photoredox catalysis; near-infrared emitting materials. |

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 2-(4-Fluoro-2-n-hexylphenyl)pyridine, and how can reaction yields be improved?

- Methodology : Follow a cobalt- or nickel-catalyzed cross-coupling protocol using 3l (0.50 mmol) and 12aa (0.75 mmol) in a hexane/EtOAc (20:1) solvent system. Purification via column chromatography yields the compound as a colorless oil with 61% efficiency .

- Optimization : Adjust catalyst loading, reaction temperature, or solvent polarity to mitigate side reactions. Monitor intermediates via TLC or HPLC to identify bottlenecks.

Q. What are the key spectroscopic characterization data for this compound?

- 1H-NMR Data : Peaks at δ = 8.67 (1H, ddd), 7.74 (1H, td), 7.37–7.22 (3H, m), and 2.68 (2H, t) confirm the pyridine and hexylphenyl moieties. Integration ratios align with the expected structure .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity. Compare retention times with known standards.

Q. How should researchers handle safety risks during synthesis?

- Precautions : Use fume hoods, nitrile gloves, and respiratory protection (P95/P1 masks) to avoid inhalation of volatile byproducts. Store the compound under inert atmosphere to prevent degradation .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for halogenated waste .

Advanced Research Questions

Q. What role does the fluorine substituent play in modulating electronic properties and reactivity?

- Electronic Effects : The fluorine atom induces electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions. Compare reaction rates with non-fluorinated analogs via DFT calculations or Hammett plots .

- Experimental Validation : Synthesize derivatives (e.g., chloro or methyl substitutes) and analyze reaction kinetics using stopped-flow spectroscopy.

Q. How can competing side reactions (e.g., homocoupling) be minimized during catalysis?

- Catalyst Tuning : Use nickel catalysts with bulky ligands (e.g., PCy3) to suppress β-hydride elimination. Monitor reaction progress via in situ IR spectroscopy .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance selectivity by stabilizing charged intermediates.

Q. What are the challenges in scaling up the synthesis for bulk material studies?

- Scale-Up Risks : Exothermic reactions may require controlled temperature gradients. Use flow chemistry systems to improve heat dissipation and reproducibility .

- Yield Trade-Offs : Pilot-scale trials often reveal purification challenges; optimize gradient elution in column chromatography or switch to recrystallization.

Q. How does the compound interact in catalytic C–H functionalization reactions?

- Mechanistic Insight : The pyridine nitrogen acts as a directing group, facilitating C–H bond activation at the ortho position. Probe mechanistic pathways using deuterium labeling or kinetic isotope effects (KIEs) .

- Comparative Studies : Benchmark against pyridine derivatives lacking the hexyl chain to assess steric vs. electronic contributions.

Contradictions and Data Gaps

- Ecotoxicity Data : No studies on biodegradability or bioaccumulation are available, necessitating precautionary handling .

- Structural Analogues : While crystal data for related fluorophenylpyridines exist (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine), no X-ray structures for the target compound are reported, limiting conformational analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.